Barium methacrylate

概要

説明

Barium Methacrylate is an organometallic compound. It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Barium ferrite (BF) nanomaterials are prepared by two strategies: the barium oxalate and the iron oxalate strategy. Thermal decomposition of barium oxalate precursor and ferrous oxalate precursor has been done using polyvinyl alcohol (PVA) as a fuel . The solvent casting method is used for the preparation of barium ferrite-dispersed poly (methyl methacrylate) (BF–PMMA) nanocomposite .

Molecular Structure Analysis

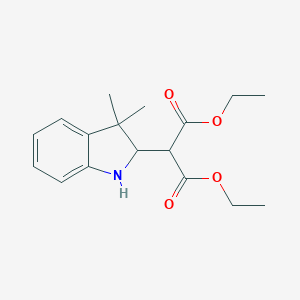

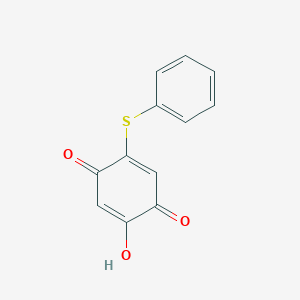

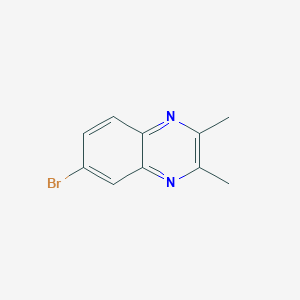

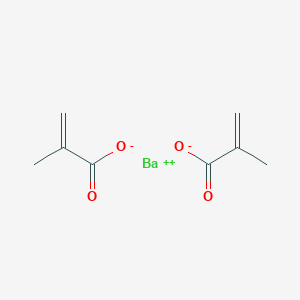

The molecular formula of Barium Methacrylate is C8H10BaO4 . The molecular weight is 307.49 g/mol . The InChIKey is DIPCOVJHNPLQRI-UHFFFAOYSA-L .

Physical And Chemical Properties Analysis

Barium Methacrylate has a molecular weight of 307.49 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 .

科学的研究の応用

Energy Storage

Barium methacrylate is utilized in the development of composite dielectric films with barium titanate to enhance energy storage properties. These composites exhibit high dielectric constants and energy storage densities, making them suitable for thin-film capacitors and power electronics systems .

Electronics

In electronics, Barium methacrylate is incorporated into polymers to improve the dielectric properties of materials used in capacitors and flexible sensors. This application is crucial for the miniaturization and efficiency of electronic components .

Materials Science

Barium methacrylate plays a role in materials science by contributing to the development of nanocomposite films. These films combine the high permittivity of inorganic ceramic materials with the flexibility of organic polymers, leading to advancements in flexible energy storage devices .

Medicine

In the medical field, Barium methacrylate composites are being explored for their bio-piezoelectric properties. They are used in bone cements to improve osteoinductivity, which is essential for bone regeneration and repair .

Biology

Barium methacrylate’s applications in biology include its use in tissue engineering and regenerative medicine. It’s being studied for its ability to renew and regenerate tissues through electrical stimulation provided by piezoelectric scaffolds .

Nanotechnology

Nanotechnology leverages Barium methacrylate in the creation of nanoparticles for various applications, including nanomedicine. These nanoparticles are promising due to their biocompatibility and unique optical properties, which can be used for drug delivery and imaging probes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

barium(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPCOVJHNPLQRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939274 | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium methacrylate | |

CAS RN |

17989-77-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes barium methacrylate unique in terms of its polymerization behavior?

A1: Unlike many organic monomers, barium methacrylate can polymerize in its crystalline state upon exposure to γ-irradiation. [] This solid-state polymerization is particularly efficient with the monohydrate form, while the anhydrous form shows negligible polymer yield under standard conditions. [] This difference arises from the spatial arrangement of methacrylate molecules and the molecular mobility within the crystal lattice. []

Q2: How does the presence of water molecules affect the polymerization of barium methacrylate?

A2: Research suggests that water molecules in the crystal lattice of barium methacrylate monohydrate play a crucial role in facilitating polymerization. Differential scanning calorimetry studies revealed that the dehydration of barium methacrylate monohydrate occurs in distinct steps. [] Small doses of γ-irradiation at 78°C were shown to suppress the second dehydration endotherm and shift the first to higher temperatures. [] Larger radiation doses led to the diminishment of the endotherm, ultimately replaced by a polymerization exotherm. [] These findings suggest a complex interplay between dehydration and polymerization processes in the presence of water molecules.

Q3: What is the role of free radicals in the polymerization of barium methacrylate?

A3: Electron spin resonance (ESR) studies have confirmed that the polymerization of barium methacrylate, both in hydrated and anhydrous forms, proceeds via a free radical mechanism. [, ] Irradiation generates free radicals within the crystal lattice, initiating the polymerization process. []

Q4: What happens to the crystal structure of barium methacrylate during polymerization?

A4: X-ray diffraction analyses demonstrate that the crystalline structure of barium methacrylate anhydrate undergoes significant disruption during polymerization. [] This observation highlights the substantial rearrangement of molecules occurring during the transition from monomer to polymer in the solid state.

Q5: What is the molecular formula and weight of barium methacrylate?

A5: The molecular formula of anhydrous barium methacrylate is Ba(C5H7O2)2, and its molecular weight is 337.54 g/mol. []

Q6: What is known about the crystal structure of anhydrous barium methacrylate?

A6: Anhydrous barium methacrylate crystallizes in a monoclinic system with the space group P21/c. [] The crystal structure is characterized by sheets of barium ions bridged by carboxylate groups, forming an infinite two-dimensional polymer. []

Q7: What is known about the toxicity of barium methacrylate?

A8: Studies using the Microtox system, which utilizes the bioluminescent bacteria Photobacterium phosphorium, have indicated potential systemic toxicity of barium methacrylate monomer. [] This highlights the need for careful evaluation of its safety profile, especially for applications involving potential exposure to living organisms.

Q8: What are some future directions for research on barium methacrylate?

A8: Further research on barium methacrylate could focus on:

- Understanding the detailed mechanism of solid-state polymerization and the influence of various factors such as temperature, pressure, and crystal defects. []

- Exploring strategies to control the tacticity and molecular weight of the polymer formed during solid-state polymerization. []

- Investigating the biocompatibility and biodegradability of barium methacrylate polymers for potential biomedical applications. []

- Developing sustainable synthesis and recycling methods for barium methacrylate to minimize environmental impact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)